

Application Note: Analysis of Pseudococaine by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Pseudococaine*

Cat. No.: *B1200434*

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **pseudococaine** using Gas Chromatography-Mass Spectrometry (GC-MS).

Pseudococaine, a diastereomer of cocaine, can be present in illicit cocaine samples and coca leaves, making its accurate identification and quantification crucial for forensic and research purposes.[1] This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.

Introduction

Pseudococaine and cocaine are stereoisomers that can be challenging to differentiate without appropriate analytical techniques.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used method for the analysis of illicit drugs and related substances due to its high sensitivity, selectivity, and ability to provide structural information.[3][4] This note outlines a validated GC-MS method for the separation and identification of **pseudococaine**, even in the presence of cocaine and other related alkaloids. The protocol includes procedures for the isolation of **pseudococaine** from complex matrices such as coca leaves and illicit cocaine preparations.[1]

Experimental Protocols

Sample Preparation

A critical step in the analysis of **pseudococaine** is its effective isolation from the sample matrix, particularly the bulk cocaine.

1.1. Isolation of **Pseudococaine** from Coca Leaves:

- Extraction:
 - To 10g of powdered coca leaves in a centrifuge tube, add 10 mL of saturated aqueous sodium bicarbonate.
 - Add 100 mL of toluene and shake vigorously for 10 minutes.
 - Centrifuge and transfer the toluene layer to a separatory funnel.
 - Extract the toluene layer with 50 mL of 0.5 N H₂SO₄.
 - Discard the toluene layer and wash the acidic aqueous layer with 25 mL of chloroform.
 - Make the aqueous layer alkaline with concentrated NH₄OH and extract with 50 mL of chloroform.
 - Dry the chloroform layer over anhydrous Na₂SO₄ and concentrate under a stream of nitrogen.
- Ion-Pair Column Chromatography:
 - The concentrated extract is then subjected to acid/Celite trap and ion-pair column chromatography for further purification and isolation of **pseudococaine**.[\[1\]](#)

1.2. Isolation of **Pseudococaine** from Illicit Cocaine Samples:

- Weigh 100 mg equivalent of cocaine base into a centrifuge tube.
- Add 0.50 mL of H₂O and vortex to dissolve.
- Proceed with acid/Celite column ion-pairing chromatography to separate **pseudococaine** from cocaine. Cocaine is retained by the column, while **pseudococaine** and other alkaloids

are eluted.

- Concentrate the eluate under a stream of nitrogen to approximately 1 mL before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following GC-MS parameters are recommended for the analysis of **pseudococaine**.

Table 1: GC-MS Parameters

Parameter	Value
Gas Chromatograph	Agilent 7890 GC or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injector Temperature	280 °C
Injection Volume	1-2 µL
Split Ratio	20:1
Carrier Gas	Helium
Flow Rate	1.5 mL/min (constant flow)
Oven Temperature Program	Initial temperature 170°C, hold for 1.0 min; ramp at 6.0°C/min to 285°C, hold for 11.0 min.
Mass Spectrometer	Agilent 5977 MS or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-500
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Solvent Delay	2 min

Data Presentation and Results

Chromatographic Separation

Under the specified GC conditions, **pseudococaine** is well-separated from cocaine and other related alkaloids. The retention time for **pseudococaine** is typically observed to be slightly earlier than that of cocaine.

Table 2: Retention Times of Cocaine and Related Alkaloids

Compound	Retention Time (min)
Tropacocaine	9.3
Norcocaine	13.0
Pseudococaine	13.3
Cocaine	13.5

Data adapted from Casale, J. F. and Moore, J. M. (1994).

Mass Spectral Analysis

The mass spectrum of **pseudococaine** is characterized by specific fragment ions that allow for its definitive identification. While the mass spectra of **pseudococaine** and cocaine are very similar, they can be differentiated by the relative intensities of key ions.

Table 3: Key Diagnostic Ions for **Pseudococaine** and Cocaine

m/z	Ion Structure/Fragment	Relative Intensity in Pseudococaine	Relative Intensity in Cocaine
303	[M] ⁺	Present	Present
182	[M - C ₇ H ₅ O ₂] ⁺	High	High
152	Higher	Lower	
96	Higher	Lower	
94	Lower	Higher	
82	Tropane fragment	Base Peak	Base Peak

Relative intensities are crucial for differentiation.[\[5\]](#)

Quantitative Analysis

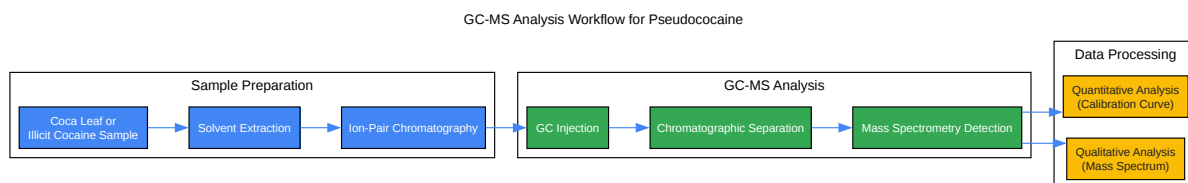
For quantitative analysis, a calibration curve should be prepared using certified **pseudococaine** standards. An internal standard, such as dextromethorphan, can be used to improve accuracy and reproducibility. While the primary study cited used GC-FID for quantification, the same principles can be applied to GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Table 4: Quantitative Results for **Pseudococaine** in Various Samples

Sample Type	Pseudococaine Concentration (% relative to cocaine)
Refined Illicit Cocaine	0.0001 - 0.035%
Coca Leaves	0.0001 - 0.035%

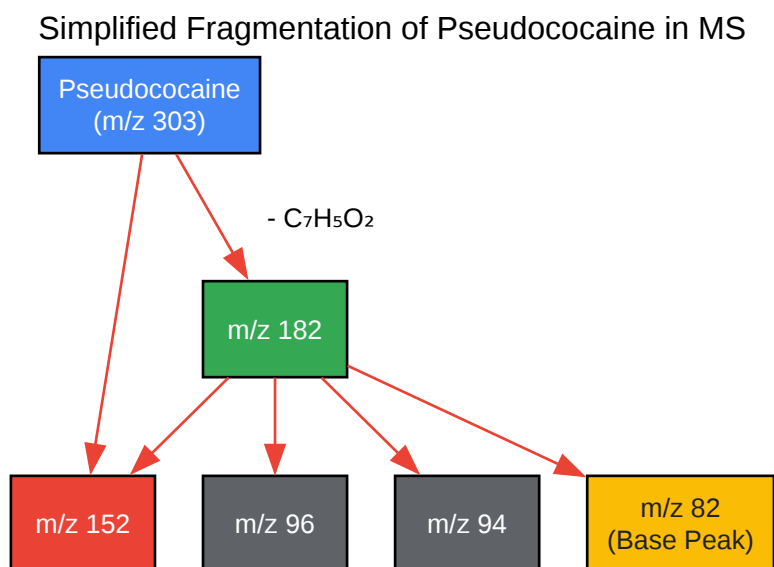
Data from Casale, J. F. and Moore, J. M. (1994), determined by GC-FID.

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **pseudococaine**.



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Caption: Key mass spectral fragmentation of **pseudococaine**.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of **pseudococaine**. The distinct chromatographic retention times and subtle but consistent differences in the mass spectral fragmentation

patterns allow for the unambiguous differentiation of **pseudococaine** from its diastereomer, cocaine. This methodology is suitable for forensic laboratories, quality control in drug manufacturing, and academic research settings.

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